molecular formula C4H6Cl2N2O B13804647 3,4-Dichloro-1-nitrosopyrrolidine CAS No. 59863-59-1

3,4-Dichloro-1-nitrosopyrrolidine

Cat. No.: B13804647
CAS No.: 59863-59-1
M. Wt: 169.01 g/mol
InChI Key: NXUCOCMJAHWYNO-UHFFFAOYSA-N
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Description

3,4-Dichloro-1-nitrosopyrrolidine is a chemical compound with the molecular formula C4H6Cl2N2O. It is a member of the nitrosamine family, which are compounds known for their potential carcinogenic properties. This compound is of interest in various fields due to its unique chemical structure and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-1-nitrosopyrrolidine typically involves the nitrosation of 3,4-dichloropyrrolidine. This reaction can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-1-nitrosopyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso compounds, while reduction can produce amines .

Scientific Research Applications

3,4-Dichloro-1-nitrosopyrrolidine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studies on its biological activity help understand the effects of nitrosamines on living organisms.

    Medicine: Research on its potential carcinogenic properties contributes to the study of cancer and its prevention.

    Industry: It is used in the production of other chemicals and materials

Mechanism of Action

The mechanism of action of 3,4-Dichloro-1-nitrosopyrrolidine involves its interaction with biological molecules. It can form adducts with DNA, leading to mutations and potentially carcinogenic effects. The compound’s reactivity with cellular components is mediated through its nitroso group, which can undergo metabolic activation to form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Dichloro-1-nitrosopyrrolidine is unique due to the presence of chlorine atoms, which influence its chemical reactivity and biological activity. The chlorinated structure can lead to different metabolic pathways and interactions compared to non-chlorinated nitrosamines .

Properties

CAS No.

59863-59-1

Molecular Formula

C4H6Cl2N2O

Molecular Weight

169.01 g/mol

IUPAC Name

3,4-dichloro-1-nitrosopyrrolidine

InChI

InChI=1S/C4H6Cl2N2O/c5-3-1-8(7-9)2-4(3)6/h3-4H,1-2H2

InChI Key

NXUCOCMJAHWYNO-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1N=O)Cl)Cl

Origin of Product

United States

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